N-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine
Description
N-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine is a secondary amine featuring a 2,2-difluoroethyl group and a 3-morpholin-4-ylpropyl substituent.
Properties
Molecular Formula |
C9H18F2N2O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c10-9(11)8-12-2-1-3-13-4-6-14-7-5-13/h9,12H,1-8H2 |
InChI Key |
YILBCBXVMBIKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC(F)F |
Origin of Product |
United States |
Biological Activity
N-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H16F2N2
- Molecular Weight : Approximately 208.25 g/mol
- CAS Number : 1431966-02-7
The structure includes a difluoroethyl group, which is known to enhance the compound's pharmacological properties, and a morpholine moiety that contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to various enzymes and receptors, potentially modulating biological pathways. The morpholine ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound's activity.
Biological Activity Overview
-
Antitumor Activity :
- Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, such as human lung carcinoma (A-549) and breast carcinoma (MCF-7). Molecular docking studies suggest that these compounds may interact with active sites of key enzymes involved in tumor proliferation .
- Antimicrobial Activity :
-
Binding Affinity Studies :
- Interaction studies have assessed the binding affinity of this compound against various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)amine | Contains a mono-fluorinated ethyl group | May exhibit different biological activities |
| N,N-Dimethyl-N-(3-morpholin-4-ylpropyl)amine | Lacks fluorination | More common in medicinal chemistry |
| N-(3-pyridyl)-N-(3-morpholin-4-ylpropyl)amine | Substituted pyridine instead of fluorine | Potentially different pharmacological effects |
The presence of both difluoroethyl and morpholine groups distinguishes this compound from other similar compounds, potentially enhancing its selectivity for certain biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Studies :
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines when compared to standard chemotherapeutic agents like 5-fluorouracil. The mechanism was linked to inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Research and Application Context
- Synthetic Utility : The target compound’s amine group serves as a versatile intermediate for further functionalization, similar to N-(2-chloro-3-aryloxypropyl)amines . However, its discontinued commercial status suggests challenges in synthesis or niche applications.
- Biological Relevance: Morpholine derivatives are prevalent in drug discovery (e.g., kinase inhibitors), but the target compound’s fluorinated ethyl group may offer unique pharmacokinetic advantages over non-fluorinated analogs like 3-chloro-N-phenyl-phthalimide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
